N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
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Overview
Description
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is an organic compound that belongs to the class of imidazopyridines. This compound features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, which is further connected to a phenyl group and a cinnamamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the condensation of 2-aminopyridine with α-bromoketones under mild conditions. The resulting imidazo[1,2-a]pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. Finally, the cinnamamide moiety is introduced via an amide bond formation reaction using cinnamic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the cinnamamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or imidazo[1,2-a]pyridine rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the phenyl or imidazo[1,2-a]pyridine rings .
Scientific Research Applications
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide moieties but lack the imidazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents attached to the ring.
Uniqueness
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is unique due to its specific combination of the imidazo[1,2-a]pyridine core, phenyl group, and cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(E)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXHFYTCYSWNI-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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